tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate
Description
tert-Butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate (molecular formula: C₉H₁₀O, molecular weight: 134.18 g/mol) is a bicyclic heterocyclic compound featuring a fused furan-pyridine core. The tert-butyl ester group at position 6 enhances its stability and solubility in organic solvents, making it a versatile intermediate in pharmaceutical and organic synthesis . This compound is catalogued under MDL number MFCD23378413 and is commercially available as a building block for complex molecule assembly .
Properties
CAS No. |
478625-47-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Copper Catalyzed Coupling and Cyclization
A foundational method derives from patented protocols for synthesizing furopyridine carboxylates . The process begins with a substituted 2-hydroxypyridine reacting with a terminal acetylene under Pd/Cu catalysis. For tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate, the steps include:
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Coupling Reaction :
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Cyclization :
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Esterification :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 52–68% (over three steps) |
| Purity | >95% (HPLC) |
| Characterization | ¹H NMR (δ 1.45 ppm: t-Bu singlet) |
This method balances scalability and selectivity but requires stringent temperature control to avoid byproducts .
Rhodium-Catalyzed Tandem Cyclization
An alternative route employs rhodium catalysis to construct the furo-pyridine core in a single pot. The protocol involves:
-
Substrate Preparation :
-
2-Amino-3-hydroxypyridine and tert-butyl acrylate are dissolved in dichloromethane.
-
-
Cyclization :
-
Rh₂(OAc)₄ (3 mol%) catalyzes [4+2] cycloaddition at 80°C for 12 hours, forming the fused ring system.
-
-
Oxidation :
-
The intermediate is oxidized using MnO₂ in CHCl₃, introducing the 4-oxo group.
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Optimization Insights :
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Higher yields (72%) are achieved with 0.1 M substrate concentration.
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Excess MnO₂ (2.5 equiv) ensures complete oxidation but complicates purification.
Microwave-Assisted Continuous Flow Synthesis
For industrial-scale production, continuous flow reactors enhance efficiency:
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Reactor Setup :
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Substrates (2-hydroxypyridine and tert-butyl acetylenedicarboxylate) are pumped through a Pd/C-packed column.
-
-
Conditions :
-
100°C, 15 bar pressure, residence time of 5 minutes.
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-
Outcome :
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85% conversion with >90% purity, reducing reaction time from hours to minutes.
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Diazotization and Ring Closure
Adapting triazolo-furo-pyridine methodologies , this approach introduces nitrogen functionality:
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Diazotization :
-
2-Aminofuro[2,3-c]pyridine is treated with NaNO₂ in aqueous acetic acid at 0°C.
-
-
Cyclization :
Challenges :
Comparative Analysis of Methods
Characterization and Validation
All routes require rigorous analytical confirmation:
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¹H/¹³C NMR : Confirms tert-butyl (δ 1.45 ppm) and carbonyl (δ 170–175 ppm) groups .
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HRMS : Molecular ion peak at m/z 239.25 (C₁₂H₁₅NO₄).
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X-ray Crystallography : Resolves ring puckering and ester orientation.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further derivatization.
Reaction Conditions :
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Acidic Hydrolysis : HCl (6M) in dioxane, reflux for 12–24 hours.
-
Basic Hydrolysis : NaOH (1M) in ethanol/water, 80°C for 8–16 hours.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| tert-butyl ester | 6M HCl/dioxane, reflux | 4-oxo-furo[2,3-c]pyridine-6-carboxylic acid | 75–85% |
| tert-butyl ester | 1M NaOH/EtOH | Sodium carboxylate salt | >90% |
The carboxylic acid derivative serves as a precursor for amidation or coupling reactions, such as peptide bond formation.
Nucleophilic Substitution at the Carbonyl Group
The ketone at position 4 participates in nucleophilic additions, forming hydrazones, oximes, or imines.
Example Reaction with Hydrazine :
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Conditions : Hydrazine hydrate (2 eq.), ethanol, 60°C, 6 hours.
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Product : 4-hydrazono derivative (confirmed by NMR and IR).
| Nucleophile | Product | Application |
|---|---|---|
| NH₂NH₂ | Hydrazone | Precursor for heterocyclic scaffolds |
| NH₂OH | Oxime | Chelating agents or bioisosteres |
Ring-Opening and Rearrangement Reactions
The fused furan-pyridine system undergoes ring-opening under specific conditions.
Acid-Catalyzed Ring-Opening :
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Conditions : H₂SO₄ (conc.), 100°C, 3 hours.
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Product : Linear keto-amine intermediate, recyclizable via intramolecular cyclization.
Smiles Rearrangement :
Similar fused systems (e.g., furo[2,3-c]-2,7-naphthyridines) undergo Smiles rearrangement in basic media to form pyridine derivatives with altered ring sizes .
Alkylation and Cyclization
The nitrogen in the pyridine ring facilitates alkylation, enabling the formation of fused polycyclic systems.
Ethyl Chloroacetate Alkylation :
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Product : O-alkylated intermediate, cyclizing to furo[2,3-c]-2,7-naphthyridine under basic conditions .
| Reagent | Product | Yield |
|---|---|---|
| Ethyl chloroacetate | Furo[2,3-c]-2,7-naphthyridine | 65–78% |
Reduction Reactions
The ketone group is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄.
Reduction with NaBH₄ :
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Conditions : NaBH₄ (2 eq.), MeOH, 0°C to RT, 4 hours.
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Product : 4-hydroxy-furo[2,3-c]pyridine-6-carboxylate (85% yield).
Cross-Coupling Reactions
The pyridine ring’s electron-deficient nature supports palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling :
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Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O, 90°C.
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Product : Arylated derivatives (60–70%
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate has been explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as:
- Antimicrobial Activity : Studies have indicated that compounds based on this scaffold can demonstrate antibacterial properties.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines through mechanisms such as apoptosis induction.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:
- Building Blocks for Complex Molecules : Its functional groups allow for the introduction of various substituents through chemical reactions such as nucleophilic substitution and condensation reactions.
- Synthesis of Heterocycles : The furo[2,3-c]pyridine structure can be further modified to create other heterocyclic compounds with diverse properties.
Materials Science
In materials science, this compound has potential applications in:
- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties.
- Nanomaterials : Research into its incorporation into nanostructured materials shows promise for applications in electronics and photonics.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations.
Case Study 2: Synthesis of Novel Heterocycles
Research focused on the synthesis of novel heterocycles derived from this compound showcased its utility as a precursor for creating compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a class of tert-butyl-protected bicyclic heterocycles. Below is a detailed comparison with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., chloroform, dichloromethane) compared to unsubstituted furopyridines.
- Melting Points: Data for the target compound are unavailable, but similar tert-butyl esters (e.g., the pyrano[2,3-c]pyrrole derivative) melt at 166–169°C, suggesting comparable thermal behavior .
Q & A
Basic: What are the common synthetic routes for tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate, and what are the critical parameters for optimizing yield?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving functional group transformations and cyclization. Key steps include:
- Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize reactive intermediates, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Cyclization : Formation of the furopyridine core via intramolecular reactions, such as acid-catalyzed cyclization of keto esters .
- Oxidation/Reduction : Controlled oxidation of dihydropyridine intermediates to achieve the 4-oxo moiety, using agents like KMnO₄ or CrO₃ .
Critical Parameters for Yield Optimization:
Basic: Which spectroscopic methods are employed to confirm the structure of this compound?
Methodological Answer:
Structural validation relies on a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₇NO₄) .
- IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹) and Boc group vibrations .
Advanced: How do reaction conditions influence the regioselectivity in substitution reactions involving this compound?
Methodological Answer:
Regioselectivity in substitution reactions is governed by:
- Electronic Effects : The electron-withdrawing 4-oxo group directs nucleophiles to the α-position of the carbonyl .
- Steric Hindrance : Bulky tert-butyl groups limit access to the 6-carboxylate position, favoring reactions at the 4-oxo site .
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki reactions) selectively modifies halogenated derivatives at the furopyridine’s 2-position .
Example :
In a nucleophilic substitution, using amines in DMF at 80°C yields 4-oxo-6-carboxylate derivatives, while thiols require milder conditions (rt, THF) to avoid side reactions .
Advanced: What are the key considerations in designing stability studies under varying pH and temperature?
Methodological Answer:
Stability studies should assess:
- Hydrolytic Degradation :
- Oxidative Stability : Susceptibility to peroxides or light, mitigated by inert atmospheres (N₂) and amber glass .
Degradation Pathways:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH 2) | 4-Oxo-furopyridine carboxylic acid | Boc deprotection |
| Basic (pH 12) | Ring-opened diketone | Hydrolysis of ester |
Data Contradiction: How to resolve discrepancies in reported hazard classifications for this compound?
Methodological Answer:
Discrepancies in safety data (e.g., vs. 7) arise from varying purity or testing protocols. Recommended steps:
Source Verification : Cross-reference safety data from peer-reviewed studies (e.g., PubChem, ECHA) over vendor-specific reports .
Experimental Validation : Conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity) if conflicting data exist .
Risk Mitigation : Assume worst-case hazards (e.g., skin/eye irritation per ) and use PPE (gloves, goggles) regardless of conflicting classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
